molecular formula C5H8O4S2 B1265684 Bis(vinylsulfonyl)methane CAS No. 3278-22-6

Bis(vinylsulfonyl)methane

Cat. No. B1265684
CAS RN: 3278-22-6
M. Wt: 196.2 g/mol
InChI Key: IJHIIHORMWQZRQ-UHFFFAOYSA-N
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Description

Compounds featuring vinylsulfonyl groups, such as "Bis(vinylsulfonyl)methane," are of interest due to their potential utility in various chemical reactions, including polymer synthesis and modification. These compounds can serve as crosslinking agents due to the reactivity of their vinylsulfonyl groups towards nucleophiles.

Synthesis Analysis

The synthesis of bis-substituted methane compounds often involves reactions that introduce functional groups onto a methane scaffold. While specific synthesis routes for "Bis(vinylsulfonyl)methane" are not detailed in the available literature, similar compounds are typically synthesized through reactions involving electrophilic substitution or addition mechanisms to a methylene precursor under catalytic conditions (Ji-tai Li et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to "Bis(vinylsulfonyl)methane" can be characterized using spectroscopic and crystallographic techniques. Structural analyses reveal the arrangement of functional groups around the methane core and the geometry of the molecule, which are crucial for understanding its reactivity and properties (C. Glidewell et al., 1995).

Chemical Reactions and Properties

The chemical reactivity of bis(vinylsulfonyl)methane-like compounds typically revolves around the vinylsulfonyl groups. These groups can undergo various reactions, including polymerization and crosslinking reactions, due to their ability to react with nucleophiles. The specific reactivity patterns depend on the compound's structure and the reaction conditions (B. Alonso et al., 2014).

Scientific Research Applications

  • Summary of the Application : Bis(vinylsulfonyl)methane (BVSM) is used as a cross-linker to create chemical gelation of gelatin . This process is performed at 40 degrees Celsius, where no triple helices are present and gelatin is in a random coil conformation .
  • Methods of Application or Experimental Procedures : The influence of various parameters such as gelatin concentration, cross-linker concentration, and pH (number of reacting sites along the gelatin chain) was examined . Gel formation was followed by rheological and thermodynamic measurements versus time (kinetic measurements) . The storage moduli were compared to the number of links formed in the course of gelation .
  • Results or Outcomes : The experiments showed that, within the experimental range investigated, a fully homogeneous network is not reached; the chemical gels, even upon completion of the reactions, are still in the critical domain, near the threshold . A power law behavior was put in evidence for the shear modulus versus the distance to the gel point, expressed as the concentration of links per gelatin chain . The exponent (f = 3.4 +/- 0.3) is close to that expected for the vulcanization of long chains . The storage moduli can be superposed on a single curve where the abscissa is the product of the number of C-N links per unit volume and the gelatin concentration at an exponent equal to -0.76 +/- 0.03 . This exponent suggests the role of entanglements for interchain cross-linking .

Safety And Hazards

Bis(vinylsulfonyl)methane is classified as a dangerous substance. It can cause skin irritation (H315), serious eye irritation (H319), and is suspected of causing genetic defects (H341) . Precautionary measures include avoiding contact with skin and eyes, wearing protective clothing, and seeking medical advice if exposed or concerned .

properties

IUPAC Name

1-(ethenylsulfonylmethylsulfonyl)ethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4S2/c1-3-10(6,7)5-11(8,9)4-2/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHIIHORMWQZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8062947
Record name Ethene, 1,1'-[methylenebis(sulfonyl)]bis-
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Molecular Weight

196.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Ethene, 1,1'-[methylenebis(sulfonyl)]bis-
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Product Name

Bis(vinylsulfonyl)methane

CAS RN

3278-22-6
Record name 1,1′-[Methylenebis(sulfonyl)]bis[ethene]
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Record name Bis(vinylsulfonyl)methane
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Record name Ethene, 1,1'-[methylenebis(sulfonyl)]bis-
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Record name Ethene, 1,1'-[methylenebis(sulfonyl)]bis-
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Record name 1,1'-[methylenebis(sulphonyl)]diethylene
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Record name BIS(VINYLSULFONYL)METHANE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

By the procedure used in A, except that sodium 2,4-dinitrobenzenesulfonate was substituted for 3,5-dinitrobenzoic acid, a 16.5 g (85 percent yield) sample (m.p. 59°-61° C.) of bis(vinylsulfonyl)methane was obtained. A 2 percent by weight aqueous solution was made up (no insoluble material) and let stand for more than 10 months at room temperature. Analysis of the still clear solution by high pressure liquid chromatography (HPLC) showed a 1.6 percent concentration of bis(vinylsulfonyl)methane remaining. A sample of the dry compound was also kept at room temperature for more than 10 months. A fresh 2 percent by weight solution made from this sample was found to contain 1.8 percent bis(vinylsulfonyl)methane by HPLC analysis.
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Synthesis routes and methods II

Procedure details

To a well stirred solution of 53.84 g of bis-(2-chloroethylsulfonyl)methane in 300 ml of acetone containing 0.9 g of 3,5-dinitrobenzoic acid, was added dropwise at 20°-25° C. a solution of 40.48 g of triethylamine in 50 ml of acetone containing 0.15 g of 3,5-dinitrobenzoic acid. The reaction was stirred for 1 hour at 25° C. then cooled to -30° C. and filtered to remove triethylamine hydrochloride. The filtrate was evaporated to dryness on a rotary evaporator at 40° C. and water aspirator pressure. The residue was recrystallized from methanol containing 0.3 percent (wt/vol) of 3,5-dinitrobenzoic acid, to give 29.3 g (75 percent) of colorless crystalline bis(vinylsulfonyl)methane of m.p. 59°-61° C. This material readily dissolved in water to give a 2 percent by weight solution with no insoluble material present.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(vinylsulfonyl)methane
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Bis(vinylsulfonyl)methane
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Bis(vinylsulfonyl)methane
Reactant of Route 4
Bis(vinylsulfonyl)methane
Reactant of Route 5
Bis(vinylsulfonyl)methane
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Bis(vinylsulfonyl)methane

Citations

For This Compound
49
Citations
AS Kende, KR Guertin, EE Riecke… - Organic preparations and …, 1996 - Taylor & Francis
Scheme 1 directly to the dichlo-amides 5 and 6 using Weinreb's aluminum amide methodology? The series of thioacetals 4-6 were then converted to their corresponding bis-sulfones 7a…
Number of citations: 5 www.tandfonline.com
D Hellio-Serughetti, M Djabourov - Langmuir, 2006 - ACS Publications
This paper deals with chemical gelation of gelatin in the presence of a cross-linker, bis(vinylsulfonyl)methane (BVSM), which is able to create covalent C−N bonds with amine groups. …
Number of citations: 28 pubs.acs.org
B Liu, H Liu, F Cheng, C Liu, F Shao, C Li… - Progress in Organic …, 2022 - Elsevier
Herein we reported a colorless universal and stable coating through Bis(vinyl sulfonyl)methane (BVS) polymerization that occurs on a broad range of inorganic and organic material …
Number of citations: 0 www.sciencedirect.com
F Kausar, Z Zhao, T Yang, W Hou, Y Li… - Macromolecular …, 2021 - Wiley Online Library
Nonaromatic photoluminescent polymers have attracted great attention due to their intriguing photophysical properties and promising implications in optoelectronic and biological areas…
Number of citations: 9 onlinelibrary.wiley.com
Y Suzuki, T Higashihara, S Ando, M Ueda - Polymer journal, 2009 - nature.com
Two kinds of new thermoplastic poly (thioether sulfone) s (PESs) with high refractive indices and high Abbe's numbers have been developed by the simultaneous introduction of sulfide, …
Number of citations: 28 www.nature.com
D Hellio, M Djabourov - Macromolecular Symposia, 2006 - Wiley Online Library
In this paper, we examine the rheological and the structural properties of different types of gelatin networks, physical, chemical and both. The physical gel is due to the formation of …
Number of citations: 80 onlinelibrary.wiley.com
G Tronci, AT Neffe, BF Pierce… - Journal of Materials …, 2010 - pubs.rsc.org
Gelatin is a non-immunogenic and degradable biopolymer, which is widely applied in the biomedical field eg for drug capsules or as absorbable hemostats. However, gelatin materials …
Number of citations: 105 pubs.rsc.org
D Hellio, M Djabourov - Langmuir, 2002 - issp.u-tokyo.ac.jp
Gelatin gels are widely used in many applications including food, photographic, pharmaceutical, biomedical and technical applications. Using the same macromolecule in solution (…
Number of citations: 3 www.issp.u-tokyo.ac.jp
H Aoki, T Takahashi, Y Tamai, R Sekine, S Aoki… - Polymer …, 2009 - nature.com
Poly (methacrylate) s labeled with perylene diimide (PDI) derivatives were synthesized. The dye moiety was selectively introduced by appropriate molecular design at (1) the chain end,(…
Number of citations: 12 www.nature.com
J Zhu, C Li, F Teng, B Tian, J Zhang - Research on Chemical …, 2015 - Springer
Recyclable Ag@AgBr-gelatin film was fabricated by a versatile route, ie, embedding Ag@AgBr grains into gelatin matrix, constructing 3D network structures via the cross-linking reaction …
Number of citations: 7 link.springer.com

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